
2-Nitrophenyltrimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrophenyltrimethylsilane is an organosilicon compound with the molecular formula C9H13NO2Si. It consists of a nitrophenyl group attached to a trimethylsilyl group.
准备方法
Synthetic Routes and Reaction Conditions: 2-Nitrophenyltrimethylsilane can be synthesized through the nitration of phenyltrimethylsilaneThe reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
化学反应分析
Types of Reactions: 2-Nitrophenyltrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of various substituted phenyltrimethylsilanes.
Reduction: Formation of 2-aminophenyltrimethylsilane.
Oxidation: Formation of nitroso or other oxidized derivatives.
科学研究应用
2-Nitrophenyltrimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of silicon-based materials with unique properties.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Catalysis: It acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity
作用机制
The mechanism of action of 2-nitrophenyltrimethylsilane involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This property is exploited in various synthetic applications where selective functionalization of the aromatic ring is desired .
相似化合物的比较
Phenyltrimethylsilane: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
2-Aminophenyltrimethylsilane: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Nitrobenzene: Similar nitro group but lacks the trimethylsilyl group, affecting its physical and chemical properties
Uniqueness: 2-Nitrophenyltrimethylsilane is unique due to the presence of both the nitro and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and industrial applications .
属性
分子式 |
C9H13NO2Si |
|---|---|
分子量 |
195.29 g/mol |
IUPAC 名称 |
trimethyl-(2-nitrophenyl)silane |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |
InChI 键 |
VCFWJLZBYSHWIL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


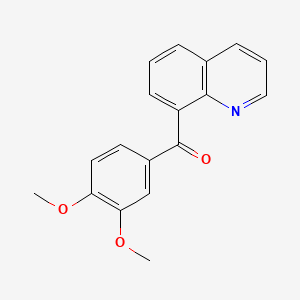

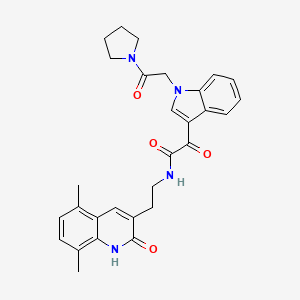
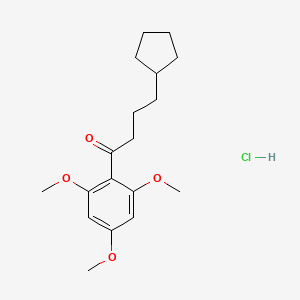
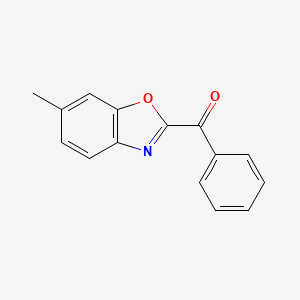
![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)
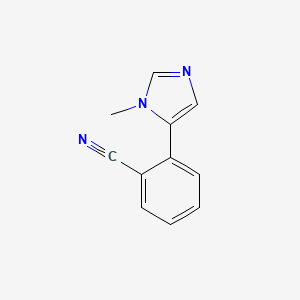
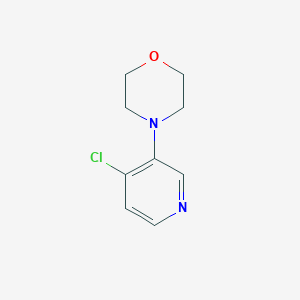
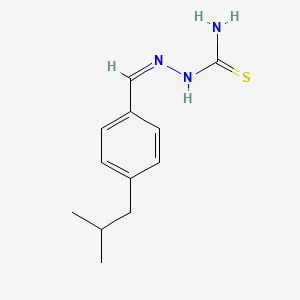
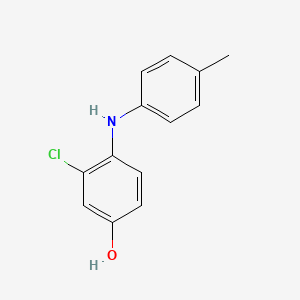
![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113538.png)
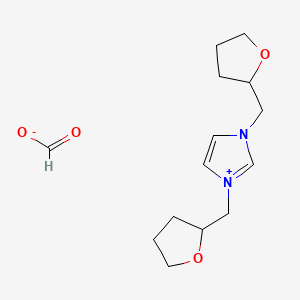
![N-(3-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113546.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)
